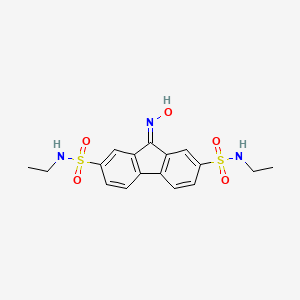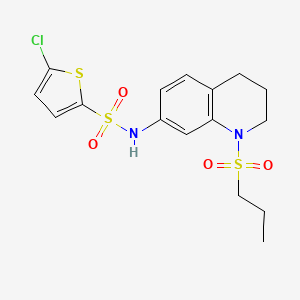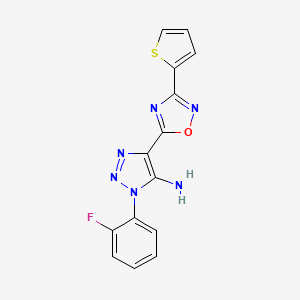
N2,N7-ジエチル-9-(ヒドロキシイミノ)-9H-フルオレン-2,7-ジスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide, also known as TATB, is a high energy explosive material that has gained significant attention in recent years due to its unique properties. TATB is a white crystalline powder that is highly stable and insensitive to shock, friction, and heat. This makes it an ideal material for use in military and industrial applications where safety and stability are paramount.
作用機序
The mechanism of action of N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide involves the rapid release of energy upon detonation. This energy is released in the form of a shock wave that can cause significant damage to surrounding structures and materials. The high energy density of N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide allows for a greater amount of energy to be released per unit mass, making it a more efficient explosive material.
Biochemical and Physiological Effects
Due to its explosive nature, N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that exposure to N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide can cause respiratory and gastrointestinal irritation, as well as eye and skin irritation. Long-term exposure to N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide may also increase the risk of cancer.
実験室実験の利点と制限
N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide has several advantages as a material for use in lab experiments. Its stability and insensitivity to shock, friction, and heat make it a safe and reliable material for use in a variety of experiments. However, N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide is also highly reactive and can be difficult to handle and transport safely. Additionally, its high energy density can make it difficult to control and contain in certain experiments.
将来の方向性
There are several areas of future research that could be explored in relation to N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide. One area of interest is the development of new synthesis methods that could improve the yield and purity of N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide. Another area of interest is the investigation of N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide's potential use in biomedical applications, such as drug delivery systems and tissue engineering. Finally, further research could be conducted to better understand the biochemical and physiological effects of N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide, particularly with regards to long-term exposure.
合成法
The synthesis of N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide involves a multi-step process that begins with the reaction of 2,7-dinitrofluorene with diethylamine to produce the intermediate N,N'-diethyl-2,7-dinitrofluorene. This intermediate is then reacted with hydroxylamine to produce N,N'-diethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide, which is the final product.
科学的研究の応用
- N2,N7-ジエチル-9-(ヒドロキシイミノ)-9H-フルオレン-2,7-ジスルホンアミドは、強い蛍光特性を示します。研究者は、金属イオン(銅、亜鉛など)やpH変化などの特定のイオンを検出するための蛍光プローブまたはセンサーとして使用してきました。 この化合物の蛍光強度は、これらの分析物と結合すると変化するため、分析化学やバイオイメージング研究に役立ちます .
- この化合物のスルホンアミド基は金属イオンと配位して、安定な錯体を形成することができます。研究者は、触媒、環境修復、薬物送達における金属イオンのキレート剤としての可能性を探求してきました。 この化合物のユニークな構造により、特定の金属への選択的な結合が可能になり、金属ベースの触媒やセンサーの設計に不可欠です .
- いくつかの研究では、N2,N7-ジエチル-9-(ヒドロキシイミノ)-9H-フルオレン-2,7-ジスルホンアミドの抗菌特性が調査されています。そのスルホンアミド部分は、細菌または真菌の細胞膜と相互作用し、その完全性を破壊する可能性があります。 その有効性を最適化し、治療薬としての可能性を探求するためには、さらなる研究が必要です .
- PDTは、光感受性物質の光活性化により活性酸素種を生成し、細胞死を誘導するがん治療法です。研究者は、この化合物の蛍光特性と腫瘍への選択的標的化の可能性により、PDTにおける光感受性物質としての使用を検討してきました。 その水溶性と低毒性は、臨床応用に有利です .
- N2,N7-ジエチル-9-(ヒドロキシイミノ)-9H-フルオレン-2,7-ジスルホンアミドのπ共役構造は、有機エレクトロニクスにおいて興味深いものです。有機半導体、発光ダイオード(LED)、または太陽電池の構成要素として役立つ可能性があります。 研究者は、実用的なデバイスアプリケーションのための電荷輸送特性と安定性を向上させることを目指しています .
- この化合物のスルホンアミド基は、水素結合やその他の非共有結合相互作用に関与することができます。研究者は、溶液中または表面におけるその自己組織化挙動を探求してきました。 その超分子相互作用を理解することは、機能的なナノ構造や分子スイッチなどの新しい材料につながる可能性があります .
蛍光プローブとセンサー
金属キレートと配位化学
抗菌剤および抗真菌剤
光線力学療法(PDT)
有機エレクトロニクスとオプトエレクトロニクス
超分子化学と自己組織化
特性
IUPAC Name |
2-N,7-N-diethyl-9-hydroxyiminofluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S2/c1-3-18-26(22,23)11-5-7-13-14-8-6-12(27(24,25)19-4-2)10-16(14)17(20-21)15(13)9-11/h5-10,18-19,21H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSWVTXZOGJRON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-5-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2472291.png)

![2-[4,5-Dihydroxy-6-[[8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2472293.png)
![4-methyl-N-[(4-methylphenyl)methyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2472294.png)
![4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B2472295.png)
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2472296.png)
![5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2472297.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2472298.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2472301.png)

![4-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2472303.png)

![Methyl 5-ethyl-7-(4-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2472310.png)